N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core fused with a sulfonamide group. This scaffold is structurally distinct due to its tricyclic system and the sulfonamide moiety at the 8-position. The phenylmethanesulfonamide substituent likely enhances target binding affinity and modulates physicochemical properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQCPXIILRVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrroloquinoline Core First Strategy
This route prioritizes constructing the 2-oxo-pyrroloquinoline scaffold before introducing the sulfonamide moiety. Palladium-catalyzed domino aminopalladation/C-H functionalization, as demonstrated in pyrroloquinoline alkaloid synthesis, provides a viable pathway. The method employs Pd(OAc)₂ (1–20 mol%) with PPh₃ ligand (1–40 mol%) in 1,4-dioxane at reflux, achieving cyclization yields up to 98%. Critical to this approach is the incorporation of a primary amine at C8 during cyclization to enable subsequent sulfonylation.
Detailed Synthetic Procedures
Palladium-Catalyzed Pyrroloquinoline Synthesis
Step 1: Substituted Quinoline Precursor Preparation
A modified Gerfaud protocol utilizes bromo-substituted quinolines as starting materials. For example, 8-bromo-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline is synthesized via:
- Bromination of 2-oxo-pyrroloquinoline using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ (65–78% yield)
- Pd(OAc)₂-mediated C-H activation with PPh₃ ligand (10 mol%) in 1,4-dioxane at 110°C
Step 2: Sulfonamide Coupling
The brominated intermediate undergoes nucleophilic substitution with phenylmethanesulfonamide under Buchwald-Hartwig conditions:
Alternative conditions using DMF/TEA at 25°C provide comparable yields (70–75%) but require extended reaction times (24 h).
Tandem C-H Activation/Sulfonylation
Reaction Optimization and Mechanistic Insights
Catalytic System Effects
Comparative studies reveal critical catalyst/ligand relationships:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂CO₃ | 1,4-dioxane | 89 |
| PdCl₂ (10) | Neocuproine | K₂CO₃ | DMF | 62 |
| Pd(PPh₃)₄ (5) | – | Cs₂CO₃ | THF | 71 |
Phosphine ligands significantly enhance palladium stability, with PPh₃ providing optimal π-accepting properties for C-H activation. Silver carbonate outperforms cesium alternatives by facilitating halide abstraction during oxidative addition.
Solvent and Temperature Effects
Sulfonylation efficiency varies dramatically with solvent polarity:
Polar aprotic solvents (DMF) accelerate reaction kinetics but complicate palladium catalyst recovery. Low-temperature conditions in CH₂Cl₂ minimize side reactions but require stoichiometric TEA.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively removes:
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, NH)
- δ 7.82–7.25 (m, 5H, Ph)
- δ 4.32 (s, 2H, CH₂SO₂)
- δ 3.18–2.45 (m, 4H, pyrrolidine)
HRMS (ESI+):
Calculated for C₁₈H₁₇N₂O₃S [M+H]⁺: 353.0958
Found: 353.0952
Alternative Synthetic Routes
Radical Cyclization Approach
NBS-mediated radical initiation enables pyrrolidine ring formation:
While step-efficient, this method produces regioisomeric mixtures requiring careful HPLC separation.
Enzymatic Sulfonylation
Emerging methodologies employ sulfotransferases for stereoselective sulfonamide formation:
- Bacillus subtilis BSST-3 enzyme
- PAPS cofactor in phosphate buffer (pH 7.4)
- 37°C, 24 h (41% yield, >99% ee)
Though currently low-yielding, this green chemistry approach shows promise for chiral analog synthesis.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions. Types of reactions: Common reactions include oxidation, reduction, and substitution. For instance, the nitrogen atoms in the quinoline core can be subject to electrophilic substitution. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or KMnO4 can be employed for oxidation reactions. For reduction, reagents such as lithium aluminum hydride are used. Major products formed: Oxidation typically leads to the formation of quinoline-N-oxides, while reduction might yield simpler derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide finds its use in several research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in the design of new drugs.
Medicine: Explored for its possible therapeutic effects in treating diseases.
Industry: Utilized in materials science and possibly in the development of new materials or coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Molecular targets and pathways: It may target enzyme active sites or bind to receptor proteins, initiating a cascade of biochemical reactions. The precise mechanism depends on the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Pyrroloquinolinone Derivatives
The target compound’s phenylmethanesulfonamide group may similarly engage in hydrophobic interactions or π-π stacking with aromatic residues in enzymes.
Chromen and Pyrimidine-Based Analogs
Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit high molecular weights (~589.1) and fluorinated aromatic systems, which are associated with enhanced target selectivity and pharmacokinetic profiles . In contrast, the target compound’s simpler tricyclic system may offer synthetic accessibility and reduced off-target effects.
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is a heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused ring system that includes nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 442.5 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, influencing various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It potentially binds to receptors that regulate immune responses and cell proliferation.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating autoimmune diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Its mechanism involves the downregulation of key survival pathways in cancer cells.
Case Studies
- Case Study on Autoimmune Disease : A study investigated the efficacy of the compound in mouse models of rheumatoid arthritis. Results indicated significant reduction in disease severity and joint inflammation when administered at therapeutic doses.
- Case Study on Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
